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Introduction

AZ-5104 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is
an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI),
osimertinib (AZD9291)[1][2]. This technical guide provides an in-depth overview of the chemical
structure, properties, and biological activity of AZ-5104, with a focus on its mechanism of action
and the experimental protocols used for its characterization.

Chemical Structure and Properties

AZ-5104, with the IUPAC name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-
yl)pyrimidin-2-ylJamino]-4-methoxyphenyl]prop-2-enamide, is a complex organic molecule with
a molecular formula of C27H31N702[3]. Its chemical identifiers and physicochemical
properties are summarized in the tables below.

Table 1: Chemical Identifiers for AZ-5104
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Identifier Value

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-
IUPAC Name [[4-(1H-indol-3-yl)pyrimidin-2-ylJamino]-4-
methoxyphenyl]prop-2-enamide[3]

CN(C)CCN(C)C1=CC(=C(C=C1NC(=0)C=C)N

SMILES C2=NC=CC(=N2)C3=CNC4=CC=CC=C43)0C][
1]
CAS Number 1421373-98-9[1]

Table 2: Physicochemical Properties of AZ-5104

Property Value

Molecular Formula C27H31N702[3]

Molecular Weight 485.58 g/mol [4]

Appearance White to yellow solid

Solubility Soluble in DMSO (>20 mg/mL)

Powder: -20°C for 3 years. In solvent: -80°C for
Storage
2 years.

Biological Activity and Mechanism of Action

AZ-5104 is a highly potent inhibitor of EGFR, particularly against mutants harboring the T790M
resistance mutation, which is a common mechanism of resistance to first and second-
generation EGFR TKiIs. It also shows activity against sensitizing EGFR mutations such as
L858R and exon 19 deletions.

Table 3: In Vitro Inhibitory Activity of AZ-5104 (IC50
values)
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Target IC50 (nM)
EGFR L858R/T790M 1[1][2]
EGFR L858R 6[1][2]
EGFR L861Q 1[1][2]
Wild-Type EGFR 25[1][2]
ErbB4 7[2]

Table 4: Cellular Inhibitory Activity of AZ-5104 (IC50
values for EGFR phosphorylation)

Cell Line EGFR Mutation Status IC50 (nM)
H1975 L858R/T790M 2[1]12]
PC-9VanR Exon 19 deletion/T790M 1[2]

PC-9 Exon 19 deletion 2[2]
H2073 Wild-Type 53[2]
LOVO Wild-Type 33[1][2]

The primary mechanism of action of AZ-5104 is the irreversible inhibition of the EGFR tyrosine
kinase. By covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of
EGFR, AZ-5104 blocks the autophosphorylation of the receptor, thereby inhibiting the
downstream signaling cascades that drive cell proliferation and survival.

Signaling Pathways

AZ-5104 primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as EGF,
EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling
cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These
pathways ultimately regulate gene expression and promote cell growth, proliferation, and
survival. AZ-5104's irreversible binding to EGFR prevents these downstream signaling events.
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Furthermore, studies have shown that AZ-5104 can inhibit the SRC-ERK-STAT3 signaling
pathway in certain cellular contexts, such as in Th17 cells, leading to a downregulation of
RORyT expression and Thl7-related cytokine production[5].
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Caption: EGFR Signaling Pathway Inhibition by AZ-5104.
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of AZ-5104.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of AZ-5104 against wild-type and mutant
EGFR kinases.

Methodology:

e Reagents and Materials:

[¢]

Recombinant human EGFR (wild-type and mutants, e.g., L858R/T790M)

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o ATP
o Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)
o AZ-5104 stock solution (in DMSO)
o 384-well assay plates
o Plate reader capable of fluorescence detection
e Procedure:

1. Prepare a serial dilution of AZ-5104 in DMSO. Further dilute the compound in kinase
buffer to the desired final concentrations.

2. Add a fixed amount of EGFR enzyme to each well of the 384-well plate.

3. Add the diluted AZ-5104 or DMSO (vehicle control) to the wells and incubate for a pre-
determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
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4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each
well. The final ATP concentration should be at or near the Km for EGFR.

5. Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
6. Stop the reaction by adding a stop solution (e.g., EDTA).

7. Measure the fluorescence intensity in each well using a plate reader. The signal is
proportional to the amount of phosphorylated substrate.

8. Calculate the percent inhibition for each AZ-5104 concentration relative to the vehicle
control.

9. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic effect of AZ-5104 on cancer cell lines.
Methodology:
e Reagents and Materials:

o Cancer cell lines (e.g., H1975, PC-9)

o Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o AZ-5104 stock solution (in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
reagent

o Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCI)
o 96-well cell culture plates

o Microplate reader
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e Procedure:

1. Seed the cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

2. Prepare a serial dilution of AZ-5104 in cell culture medium.

3. Remove the old medium from the wells and add the medium containing different
concentrations of AZ-5104 or DMSO (vehicle control).

4. Incubate the plates for a specific period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.

5. Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
6. If using MTT, add the solubilization solution to dissolve the formazan crystals.

7. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a microplate reader.

8. Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

9. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or
IC50 value from the dose-response curve.
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Caption: Workflow for determining cell viability IC50.
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Conclusion

AZ-5104 is a potent and selective irreversible inhibitor of mutant EGFR, demonstrating
significant activity against both sensitizing and resistance mutations. Its well-characterized
chemical properties and biological activity make it a valuable tool for research in oncology and
drug development. The detailed protocols provided in this guide offer a foundation for the
further investigation of AZ-5104 and similar EGFR inhibitors. As an active metabolite of a
clinically approved drug, understanding the profile of AZ-5104 is crucial for a comprehensive
understanding of osimertinib’s pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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